molecular formula C5H6ClNS B1604113 (4-Chlorothiophen-2-YL)methanamine CAS No. 214759-19-0

(4-Chlorothiophen-2-YL)methanamine

Cat. No.: B1604113
CAS No.: 214759-19-0
M. Wt: 147.63 g/mol
InChI Key: UDLPZWJCNIRBJZ-UHFFFAOYSA-N
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Description

(4-Chlorothiophen-2-YL)methanamine (CAS: 214759-19-0) is a heterocyclic amine featuring a chlorinated thiophene backbone. Its molecular formula is C₅H₆ClNS, with a molecular weight of 147.63 g/mol . The compound is synthesized via reduction of nitrile intermediates or direct functionalization of the thiophene ring, yielding a yellow oil with a reported 67% yield . Key spectroscopic data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 6.96 (s, 1H), 6.78 (s, 1H), 3.99 (s, 2H), 1.71 (br s, 2H).
  • ¹³C NMR (126 MHz, CDCl₃): δ 143.2 (C-Cl), 126.8, 124.5, 118.3, 41.5 (CH₂NH₂) .

The chlorine substituent at the 4-position of the thiophene ring enhances electronic polarization, making the compound a versatile intermediate in medicinal chemistry and materials science.

Properties

IUPAC Name

(4-chlorothiophen-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClNS/c6-4-1-5(2-7)8-3-4/h1,3H,2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDLPZWJCNIRBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70626918
Record name 1-(4-Chlorothiophen-2-yl)methanamine
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Molecular Weight

147.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214759-19-0
Record name 4-Chloro-2-thiophenemethanamine
Source CAS Common Chemistry
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Record name 1-(4-Chlorothiophen-2-yl)methanamine
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Record name (4-chlorothiophen-2-yl)methanamine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorothiophen-2-YL)methanamine typically involves the reaction of 4-chlorothiophene with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Starting Materials: 4-chlorothiophene, formaldehyde, and ammonia.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 60-80°C.

    Procedure: 4-chlorothiophene is first reacted with formaldehyde to form an intermediate, which is then treated with ammonia to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of catalytic hydrogenation of 4-chlorothiophene in the presence of a suitable catalyst, followed by amination with ammonia under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorothiophen-2-YL)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.

    Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorothiophen-2-YL)methanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (4-Chlorothiophen-2-YL)methanamine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. The compound’s ability to modulate these pathways makes it a potential candidate for the development of anti-inflammatory drugs .

Comparison with Similar Compounds

Positional Isomers: Chlorothiophene Derivatives

  • (3-Chlorothiophen-2-YL)methanamine (6p)
    • Molecular Formula: C₅H₆ClNS (identical to the 4-Cl isomer).
    • Yield: 59% (lower than the 4-Cl isomer) .
    • Key Difference: Chlorine at the 3-position reduces steric accessibility for nucleophilic reactions compared to the 4-position. This isomer exhibits weaker electronic polarization , impacting its reactivity in downstream derivatization .

Heterocycle-Substituted Methanamines

  • (4-Chloropyridin-2-YL)methanamine

    • Molecular Formula: C₆H₇ClN₂.
    • Molecular Weight: 142.59 g/mol .
    • Key Difference: Replacement of thiophene’s sulfur with pyridine’s nitrogen increases basicity (pKa ~6.5 vs. thiophene’s ~2.8). This enhances solubility in aqueous media and alters binding affinity to biological targets like enzymes or receptors .
  • (2-(4-Chlorophenyl)oxazol-4-YL)methanamine

    • Molecular Formula: C₁₀H₉ClN₂O.
    • Key Feature: The oxazole ring introduces hydrogen-bond acceptor sites , improving interactions with polar protein residues. However, the bulkier phenyl group reduces membrane permeability compared to thiophene-based analogs .

Complex Pharmacophore Derivatives

  • (4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine
    • Molecular Formula: C₁₂H₁₇ClN₂O.
    • Key Feature: The morpholine ring enhances water solubility and introduces conformational rigidity, favoring selective binding to central nervous system targets .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Yield (%) Notable Properties/Applications
(4-Chlorothiophen-2-YL)methanamine C₅H₆ClNS 147.63 Thiophene, 4-Cl 67 Intermediate for enzyme inhibitors
(3-Chlorothiophen-2-YL)methanamine C₅H₆ClNS 147.63 Thiophene, 3-Cl 59 Lower reactivity in derivatization
(4-Chloropyridin-2-YL)methanamine C₆H₇ClN₂ 142.59 Pyridine, 4-Cl N/A Enhanced basicity for drug design
(2-(4-Chlorophenyl)oxazol-4-YL)methanamine C₁₀H₉ClN₂O 208.65 Oxazole, 4-Cl-phenyl N/A Polar interactions in catalysis

Biological Activity

(4-Chlorothiophen-2-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features a thiophene ring substituted with a chlorine atom at the 4-position and an amine group. This structure is significant as it influences the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, one study reported an IC50 value (the concentration required to inhibit 50% of the microbial growth) below 10 µM against specific pathogens, indicating strong antibacterial activity.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. It is suggested that this compound may inhibit pro-inflammatory cytokines, which could make it a candidate for treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Interaction with Enzymes : The amine group can form hydrogen bonds with various biomolecules, influencing enzyme activity and potentially leading to inhibition or activation of specific metabolic pathways.
  • Halogen Bonding : The chlorine atom may participate in halogen bonding, enhancing the compound's binding affinity to target proteins.

Case Studies

  • Antimicrobial Testing : A study evaluated the antimicrobial efficacy of this compound against several bacterial strains using disk diffusion methods. Results showed significant inhibition zones compared to controls, supporting its potential as a therapeutic agent .
  • Cytotoxicity Assessment : In vitro cytotoxicity assays were performed on human fibroblast cell lines, revealing that while the compound exhibited antimicrobial properties, it also displayed selective cytotoxicity at higher concentrations .
  • Pharmacological Evaluation : Further pharmacological studies indicated that this compound could modulate cellular signaling pathways related to inflammation and immune responses, suggesting its utility in drug development for inflammatory conditions.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructure CharacteristicsBiological Activity
This compoundChlorine at 4-position; amine groupAntimicrobial, anti-inflammatory
(4-Bromothiophen-2-YL)methanamineBromine instead of chlorineSimilar antimicrobial activity but varied potency
(4-Methylthiophen-2-YL)methanamineMethyl group instead of halogenReduced biological activity compared to halogenated variants

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chlorothiophen-2-YL)methanamine
Reactant of Route 2
(4-Chlorothiophen-2-YL)methanamine

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